molecular formula C17H16ClN3S2 B11516209 2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole

2-{(2Z)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}-4-(3,4-dimethylphenyl)-1,3-thiazole

Cat. No.: B11516209
M. Wt: 361.9 g/mol
InChI Key: SGDJXTVBLGGCJH-NDENLUEZSA-N
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Description

2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE typically involves the reaction of hydrazine derivatives with thioamide compounds. One common synthetic route includes the condensation of 5-chlorothiophene-2-carbaldehyde with 3,4-dimethylphenylthioamide in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Cyclization: Under certain conditions, it can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, its antimicrobial activity is believed to result from its ability to inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it is thought to interfere with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar compounds to 2-[(2Z)-2-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOLE include other thiazole derivatives, such as:

These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications

Properties

Molecular Formula

C17H16ClN3S2

Molecular Weight

361.9 g/mol

IUPAC Name

N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16ClN3S2/c1-10-4-5-13(8-11(10)2)14-9-22-17(19-14)21-20-12(3)15-6-7-16(18)23-15/h4-9H,1-3H3,(H,19,21)/b20-12-

InChI Key

SGDJXTVBLGGCJH-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C(/C)\C3=CC=C(S3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(S3)Cl)C

Origin of Product

United States

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